Cas no 20918-88-1 (Benzenepropanoic acid, a-hydroxy-, ethyl ester, (aR)-)

Benzenepropanoic acid, a-hydroxy-, ethyl ester, (aR)- structure
20918-88-1 structure
Product Name:Benzenepropanoic acid, a-hydroxy-, ethyl ester, (aR)-
Numero CAS:20918-88-1
MF:C11H14O3
MW:194.227063655853
CID:241786
PubChem ID:9855720
Update Time:2025-04-19

Benzenepropanoic acid, a-hydroxy-, ethyl ester, (aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenepropanoic acid, a-hydroxy-, ethyl ester, (aR)-
    • (R)-2-Hydroxy-3-phenylpropionic acid ethyl ester
    • (R)-Ethyl 3-phenyllactate
    • 2-hydroxy-3-phenylpropanoic acid ethyl ester
    • 2-hydroxy-3-phenylpropionic acid ethyl ester
    • d-Ethyl phenyllactate
    • ethyl 2(S)-hydroxy-3-phenyl-propionate
    • ethyl 2-hydroxy-3-phenylpropionate
    • ethyl 3-phenyllactate
    • Ethyl phenyllactate, (+-)-
    • ethyl-(-)-3-phenyllactate
    • FEMA No. 4598, (+-)-
    • Lactic acid, 3-phenyl-, ethyl ester, d-
    • SureCN1785293
    • UNII-8X3JBU7E1I
    • Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)-
    • BENZENEPROPANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (.ALPHA.R)-
    • ethyl (2R)-2-hydroxy-3-phenylpropanoate
    • Ethyl (alphaR)-alpha-hydroxybenzenepropanoate
    • (+)-ethyl phenyllactate
    • Q27271147
    • ethyl (r)-2-hydroxy-3-phenylpropanoate
    • FEMA NO. 4598, (+)-
    • (2r)-hydroxy-3-phenyl-propionic acid ethyl ester
    • SCHEMBL1785293
    • 20918-88-1
    • 8X3JBU7E1I
    • DTXSID001288338
    • BENZENEPROPANOIC ACID, .ALPHA.-HYDROXY-, ETHYL ESTER, (R)-
    • D-Phenyllacticacidethylester
    • ETHYL PHENYLLACTATE, (+)-
    • Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (R)-
    • Inchi: 1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m1/s1
    • Chiave InChI: HBOGUIFRIAXYNB-SNVBAGLBSA-N
    • Sorrisi: O[C@@H](C(=O)OCC)CC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 194.094294304g/mol
  • Massa monoisotopica: 194.094294304g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 5
  • Complessità: 173
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 46.5Ų

Proprietà sperimentali

  • PSA: 46.53000
  • LogP: 1.15310
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